molecular formula C3HClF2N2S B1454409 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole CAS No. 1339678-16-8

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole

Cat. No. B1454409
CAS RN: 1339678-16-8
M. Wt: 170.57 g/mol
InChI Key: HRODDSHVEGLFMZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(difluoromethyl)benzoic acid” is a carboxylic acid building block . It has a molecular weight of 206.58 .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(difluoromethyl)benzoic acid” is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) .


Physical And Chemical Properties Analysis

It has a molecular weight of 206.58 .

Scientific Research Applications

Heterocyclic Compound Significance
2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole is part of the 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds known for their extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in the compounds. Research has identified these derivatives as having anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules by combining different molecules into one frame leads to compounds with interesting biological profiles, highlighting the significance of 1,3,4-thiadiazole derivatives in drug development and the potential of compounds like 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole in medicinal chemistry (Mishra et al., 2015).

Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole and its derivatives, including 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole, are recognized for their diverse pharmacological potential, which has been extensively documented. These compounds serve as crucial pharmacophore scaffolds, offering wide possibilities for chemical modification and demonstrating a range of pharmacological activities such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility and significant biological activity of these compounds make them important for further chemical and pharmacological studies with potential applications in medicine (Lelyukh, 2019).

Synthesis and Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been a focus of research, highlighting the variety of synthetic methods and the pharmaceutical significance of these heterocyclic compounds. The literature indicates a major interest in their biological activity against various fungal and bacterial strains, underscoring the medicinal importance of 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole derivatives and related compounds (Yusuf & Jain, 2014).

Chemistry, Synthesis, and Biological Activities
The chemistry and synthesis of thiadiazole compounds, including 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole, have been explored for their diverse applications in organic synthesis, pharmaceuticals, and biological applications. These compounds are valuable as oxidation inhibitors, cyanine dyes, metal chelating agents, anti-corrosion agents, and exhibit a broad spectrum of biological activities. The ongoing global research on thiadiazole chemistry demonstrates the potential for developing new compounds with improved efficacy and safety (Asif, 2016).

Safety and Hazards

The safety information for “2-Chloro-5-(difluoromethyl)benzoic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-5-(difluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRODDSHVEGLFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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